![molecular formula C12H18HgNO4 B1209489 [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate CAS No. 71861-55-7](/img/structure/B1209489.png)
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is a compound that combines the properties of polyethylene glycol and mercuribenzamide. Polyethylene glycol is a versatile polymer known for its hydrophilicity and biocompatibility, while mercuribenzamide is a compound containing mercury, which can form strong bonds with various functional groups. This combination results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate typically involves the following steps:
Preparation of Methoxypolyethylene Glycol: Polyethylene glycol is synthesized through the ring-opening polymerization of ethylene oxide in the presence of methanol or water as an initiator.
Formation of Mercuribenzamide: Mercuribenzamide is prepared by reacting 4-hydroxybenzamide with a mercury-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The mercury-containing moiety can be reduced to form mercury-free derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Mercury-free derivatives and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate involves its ability to form strong bonds with various functional groups. The polyethylene glycol moiety enhances solubility and biocompatibility, while the mercuribenzamide moiety allows for specific interactions with target molecules. This combination enables the compound to act as an effective carrier for drugs and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Methoxypolyethylene glycol-epoetin beta: A PEGylated protein used to stimulate erythropoiesis.
Methoxypolyethylene glycol-curcumin: A conjugate used for drug delivery in colonic diseases.
Polyethylene glycol: A versatile polymer used in various applications.
Uniqueness
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is unique due to its combination of polyethylene glycol and mercuribenzamide, which provides both biocompatibility and specific binding capabilities. This makes it particularly useful in applications requiring targeted delivery and stable complex formation.
Properties
CAS No. |
71861-55-7 |
|---|---|
Molecular Formula |
C12H18HgNO4 |
Molecular Weight |
440.87 g/mol |
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate |
InChI |
InChI=1S/C12H16NO3.Hg.H2O/c1-15-9-10-16-8-7-13-12(14)11-5-3-2-4-6-11;;/h3-6H,7-10H2,1H3,(H,13,14);;1H2 |
InChI Key |
WCTOLAWQWWNYTM-UHFFFAOYSA-N |
SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O |
Synonyms |
N-(methoxypolyethylene glycol)-4-hydroxymercuribenzamide N-(methoxypolyethylene glycol)-p-hydroxymercuribenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


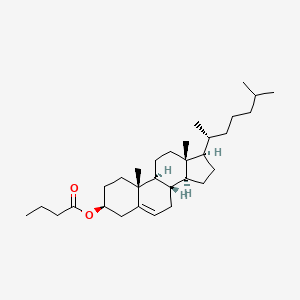
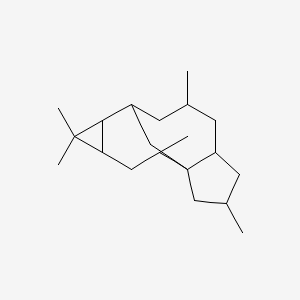
![1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1209412.png)
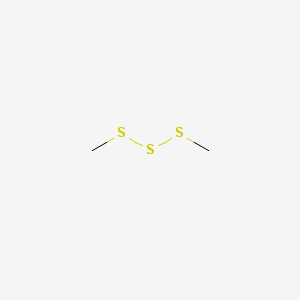
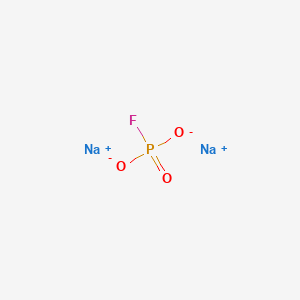
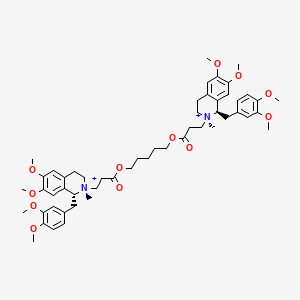


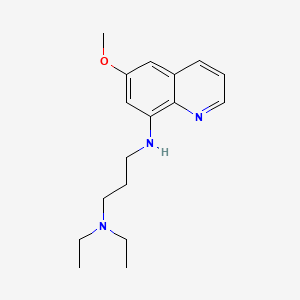
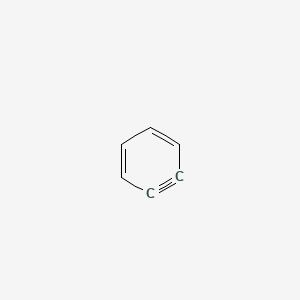
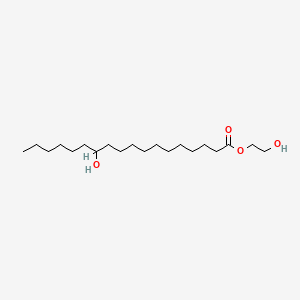
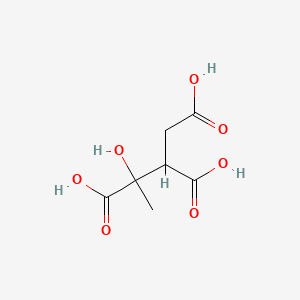
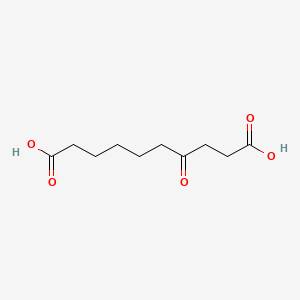
![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
